molecular formula C21H23N3OS B4980677 N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide

N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide

カタログ番号 B4980677
分子量: 365.5 g/mol
InChIキー: WHPFLNOTDGMLEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

作用機序

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells, inhibit BCR signaling, and reduce tumor growth in mouse models of CLL and NHL. TAK-659 has also been shown to reduce inflammation in preclinical models of rheumatoid arthritis and lupus.

実験室実験の利点と制限

One of the advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo.

将来の方向性

There are several future directions for the development of TAK-659. One potential direction is the combination of TAK-659 with other drugs to enhance its efficacy. For example, TAK-659 has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of CLL. Another potential direction is the development of more potent and selective BTK inhibitors. Finally, the clinical development of TAK-659 for the treatment of CLL, NHL, and autoimmune diseases is ongoing and will provide important insights into its safety and efficacy in humans.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown potent activity against B-cell malignancies and autoimmune diseases in preclinical studies. Its selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Ongoing clinical trials will provide important insights into its safety and efficacy in humans, and future research will focus on optimizing its efficacy and developing new combination therapies.

合成法

TAK-659 is synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 1-naphthoic acid with thionyl chloride to form 1-naphthoyl chloride. This is then reacted with 2-aminothiazole to form the intermediate product, which is then reacted with 3-piperidinemethanol to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models for the treatment of various cancers and autoimmune diseases. It has shown potent activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

特性

IUPAC Name

N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-21(19-9-3-7-17-6-1-2-8-18(17)19)23-13-16-5-4-11-24(14-16)15-20-22-10-12-26-20/h1-3,6-10,12,16H,4-5,11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFLNOTDGMLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。